2-(Ethylsulfanyl)cyclopentan-1-amine
Description
2-(Ethylsulfanyl)cyclopentan-1-amine is a chiral cyclopentane derivative featuring a primary amine group at position 1 and an ethylthioether (-S-Et) substituent at position 2. Its molecular formula is C₇H₁₅NS, with a molecular weight of 145.26 g/mol.
Properties
IUPAC Name |
2-ethylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRNYPQOJVXHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding cyclopentan-1-amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclopentan-1-amine.
Substitution: Various substituted cyclopentan-1-amines.
Scientific Research Applications
2-(Ethylsulfanyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 2-[(2-Aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4): Contains a disulfide (-S-S-) bridge and two primary amines.
- 1-(2-Phenoxyethyl)cyclopentan-1-amine (CAS 1082589-75-0): Substituted with a phenoxyethyl (-O-Ph) group.
- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-amine (CAS 1341463-10-2): Features a 1,2,4-oxadiazole heterocycle.
Functional Group Analysis
- Thioether (Target Compound) : Imparts moderate lipophilicity and metabolic stability compared to disulfides or oxygen-containing groups.
- Disulfide (CAS 51-85-4) : Redox-active; prone to cleavage under reducing conditions, enabling dynamic applications (e.g., drug delivery).
- Phenoxy (CAS 1082589-75-0): Enhances lipophilicity and aromatic interactions, suitable for CNS-targeting agents.
- Oxadiazole (CAS 1341463-10-2) : Acts as a bioisostere for ester or amide groups, improving binding affinity and metabolic resistance .
Physicochemical Properties
Biological Activity
2-(Ethylsulfanyl)cyclopentan-1-amine is an organic compound with the molecular formula and a molecular weight of 145.27 g/mol. This compound features a cyclopentanamine structure with an ethylsulfanyl substituent at the second carbon position. Its unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, potentially resulting in therapeutic effects.
Chemical Reactions and Applications
This compound can participate in several chemical reactions, including:
- Oxidation : The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide.
- Reduction : The compound can be reduced to yield cyclopentan-1-amine.
- Substitution : The amine group can engage in nucleophilic substitution reactions, forming derivatives with various functional groups.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
- Receptor Modulation : The compound may also modulate receptor activity, influencing various physiological responses.
Comparison with Similar Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in their chemical and biological properties:
| Compound Name | Structural Feature | Notable Differences |
|---|---|---|
| 2-(Methylsulfanyl)cyclopentan-1-amine | Methylsulfanyl group | Smaller alkyl group may influence reactivity and solubility. |
| 2-(Propylsulfanyl)cyclopentan-1-amine | Propylsulfanyl group | Larger alkyl chain could affect steric hindrance and biological activity. |
| 2-(Butylsulfanyl)cyclopentan-1-amine | Butylsulfanyl group | Increased hydrophobicity may impact pharmacokinetics. |
The unique ethylsulfanyl substitution in this compound imparts distinct chemical reactivity and potential biological interactions compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
